molecular formula C8H12N2O2S B2958749 Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 859521-92-9

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B2958749
CAS No.: 859521-92-9
M. Wt: 200.26
InChI Key: SNCDTMINSVKXML-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Scientific Research Applications

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 2-amino-5-methylthiazole in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
  • Ethyl 2-(5-methyl-1,3-thiazol-4-yl)acetate
  • Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)propanoate

Uniqueness

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCDTMINSVKXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859521-92-9
Record name ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
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